Product packaging for 2-Amino-3-phenylpropyl carbamate(Cat. No.:CAS No. 178429-61-3)

2-Amino-3-phenylpropyl carbamate

Cat. No.: B2426185
CAS No.: 178429-61-3
M. Wt: 194.234
InChI Key: UCTRAOBQFUDCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Research Scaffold

The concept of a "research scaffold" refers to a core chemical structure that can be systematically modified to generate a library of related compounds with diverse biological activities. While 2-Amino-3-phenylpropyl carbamate (B1207046) is primarily known for a single therapeutic use, its structural motifs hold significance for medicinal chemists. The phenylethylamine core is a well-established pharmacophore in neuroscience research, while the carbamate group offers a versatile handle for chemical modification. mhmedical.com

The value of 2-Amino-3-phenylpropyl carbamate as a scaffold can be understood through its components:

The Phenylpropylamine Core: This structure is a foundational element in many neurologically active compounds. Its modification can influence receptor binding and pharmacokinetic properties.

The Carbamate Group: This functional group is prized in medicinal chemistry for its stability and its ability to act as a bioisostere of amide or ester groups, often with improved metabolic stability. mhmedical.com It can also participate in hydrogen bonding with biological targets. mhmedical.com

The successful development of Solriamfetol (B1681049) encourages further exploration of how the carbamate moiety can be applied to other phenylethylamine-based scaffolds to develop new classes of therapeutic agents. researchgate.net

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 178429-62-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White to beige powder
Chirality Contains a chiral center
Functional Groups Primary amine, Carbamate, Phenyl group
InChI Key UCTRAOBQFUDCSR-SECBINFHSA-N

This table is interactive. Click on the headers to sort.

Historical Context of Carbamate-Based Chemical Research

The journey of carbamates in science and medicine did not begin with complex synthetic molecules. The origins of carbamate research can be traced back to the 19th-century study of a natural product. In 1864, the active alkaloid physostigmine, a methyl carbamate ester, was isolated from the Calabar bean (Physostigma venenosum). nih.gov Initially, it was used to treat glaucoma. This discovery marked the first recognition of the biological activity of a carbamate-containing compound. nih.gov

The 20th century saw a significant expansion in carbamate chemistry. Key developments include:

1930s: The synthesis of aliphatic esters of carbamic acid led to the development of carbamate-based pesticides, initially as fungicides.

1953: The introduction of carbaryl (B1668338) as an insecticide marked a broader application of carbamates in agriculture.

Mid-20th Century onwards: The carbamate group became increasingly recognized for its utility in drug design. It was incorporated into a wide range of therapeutic agents, including cholinesterase inhibitors, anticonvulsants, and muscle relaxants. nih.gov The stability and versatility of the carbamate group allowed for the fine-tuning of a drug's properties. nih.gov

This rich history of research, from natural product isolation to the synthesis of a vast array of functional compounds, created the foundation of knowledge upon which modern carbamate-containing drugs like this compound are built.

Table 2: Timeline of Key Developments in Carbamate Research

Year Development Significance
1864 Isolation of physostigmine First identification of a biologically active carbamate from a natural source. nih.gov
1877 Medicinal use of physostigmine First therapeutic application of a carbamate, used for treating glaucoma.
1930s Synthesis of aliphatic carbamate esters Led to the development of early carbamate pesticides.
1953 Introduction of carbaryl Marked the widespread use of carbamates as insecticides.
Late 20th Century Expansion into various drug classes Carbamate moiety incorporated into anticonvulsants, muscle relaxants, and other therapeutics. nih.gov

This table is interactive. Click on the headers to sort.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B2426185 2-Amino-3-phenylpropyl carbamate CAS No. 178429-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-3-phenylpropyl) carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRAOBQFUDCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Phenylpropyl Carbamate

Enantioselective Synthesis Approaches

The primary strategy for the enantioselective synthesis of (R)-2-amino-3-phenylpropyl carbamate (B1207046) relies on the use of a chiral pool starting material, specifically D-phenylalaninol. This approach leverages the readily available and enantiomerically pure amino alcohol derived from the natural amino acid D-phenylalanine.

A direct, single-step kilogram-scale synthesis has been developed, reacting D-phenylalaninol with sodium cyanate (B1221674) in the presence of an acid to yield solriamfetol (B1681049) in high yield. newdrugapprovals.org This method is efficient for large-scale production.

A multi-step approach has also been described, which involves protection of the amino group of D-phenylalaninol, followed by the introduction of the carbamate moiety and subsequent deprotection. newdrugapprovals.org

StepReagents and ConditionsProductYield
1D-phenylalaninol, Sodium Cyanate, Acid(R)-2-amino-3-phenylpropyl carbamate89%

Table 1: Single-Step Kilogram-Scale Synthesis of Solriamfetol newdrugapprovals.org

StepReagents and ConditionsIntermediate/Product
1D-phenylalaninol, Benzyl (B1604629) ChloroformateCbz-protected D-phenylalaninol
2Phosgene (B1210022), followed by concentrated Ammonium Hydroxide(R)-O-carbamoyl-N-benzyloxycarbonylphenylalaninol
3Hydrogenolysis (e.g., H2, Pd/C)(R)-2-amino-3-phenylpropyl carbamate
4HCl (gas)(R)-2-amino-3-phenylpropyl carbamate hydrochloride

Table 2: Multi-Step Synthesis of Solriamfetol Hydrochloride newdrugapprovals.org

Asymmetric Catalysis for Chiral Induction

While the predominant routes to (R)-2-amino-3-phenylpropyl carbamate utilize a chiral starting material, asymmetric catalysis offers an alternative approach to establish the stereocenter. This would typically involve the asymmetric reduction of a prochiral ketone or the asymmetric amination of a suitable precursor. For instance, a prochiral ketocarbamate could be subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), to selectively form the (R)-amino alcohol precursor. The development of a catalytic asymmetric synthesis could provide a more flexible and potentially more cost-effective route by avoiding the reliance on a specific chiral pool starting material.

Enzymatic Synthesis Methodologies

Biocatalysis presents a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Enzymatic methods could be employed for the synthesis of (R)-2-amino-3-phenylpropyl carbamate in several ways. One possibility is the kinetic resolution of a racemic mixture of 2-amino-3-phenylpropyl carbamate, where an enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the desired (R)-enantiomer. Alternatively, enzymes such as transaminases could be used for the asymmetric amination of a prochiral ketone precursor to directly generate the chiral amine with high enantiomeric excess.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of this compound synthesis, a chiral auxiliary could be attached to a prochiral precursor to direct the stereoselective introduction of the amino group. For example, an achiral enolate could be reacted with an electrophilic nitrogen source in the presence of a chiral auxiliary, such as a chiral oxazolidinone, to induce the formation of the desired stereocenter. researchgate.netwikipedia.org After the stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.

Direct Amination Reactions

Direct amination reactions provide a more atom-economical approach to the synthesis of amines by avoiding the need for pre-functionalized substrates. For the synthesis of this compound, a hypothetical direct amination route could involve the direct introduction of an amino group into a C-H bond of a suitable phenylpropyl precursor. For instance, a transition-metal-catalyzed C-H amination of 3-phenylpropanol or a derivative could potentially install the amino group at the C2 position. However, controlling the regioselectivity and stereoselectivity of such reactions remains a significant challenge.

Protecting Group Strategies in Synthesis (e.g., Boc Protection)

Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of this compound, the amino group of the D-phenylalaninol starting material is often protected to allow for the selective carbamoylation of the hydroxyl group.

A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Another frequently used protecting group is the benzyloxycarbonyl (Cbz) group, which is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis. newdrugapprovals.org

Regioselective Functionalization Techniques

Regioselectivity is a critical consideration in the synthesis of this compound, particularly in the carbamoylation step. The starting material, D-phenylalaninol, possesses two nucleophilic sites: the primary amine and the primary hydroxyl group. To selectively form the carbamate at the hydroxyl group, the more nucleophilic amino group must be protected.

The multi-step synthesis route exemplifies this strategy, where the protection of the amine as a Cbz derivative directs the subsequent carbamoylation to the hydroxyl group. newdrugapprovals.org Without such protection, the reaction of D-phenylalaninol with a carbamoylating agent would likely result in the formation of a urea (B33335) at the amino group or a mixture of products. Therefore, regioselective functionalization through the use of protecting groups is a key element in the successful synthesis of this compound.

Derivatization Strategies for Structural Elucidation and Modulation

The functional groups of this compound, namely the primary amine, the carbamate moiety, and the phenylpropyl chain, offer multiple avenues for derivatization. Such modifications are crucial for structure-activity relationship (SAR) studies, enabling a deeper understanding of the molecule's interaction with biological targets and allowing for the fine-tuning of its properties.

Amine Functionalization

The primary amine group is a key site for chemical modification. N-alkylation and N-acylation are common strategies to introduce a variety of substituents, thereby altering the compound's polarity, basicity, and potential for hydrogen bonding.

N-Alkylation: The direct N-alkylation of primary amines can be challenging due to the potential for multiple alkylations. However, selective mono-N-alkylation of amino alcohols can be achieved through chelation with agents like 9-borabicyclononane (9-BBN), which protects and activates the amine group. Another approach involves the use of transition metal catalysts, such as ruthenium complexes, to facilitate the direct N-alkylation of unprotected amino acids with alcohols, offering a high-yield and atom-economical transformation. While not specifically documented for this compound, these methods provide a viable synthetic route for creating N-alkyl derivatives.

N-Acylation: N-acylation of the primary amine is a more straightforward transformation. Reagents such as acid chlorides, anhydrides, and esters can be used to introduce a wide range of acyl groups. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. A notable example of in vivo N-acylation is the formation of the N-acetyl metabolite of solriamfetol, N-acetylsolriamfetol, which accounts for approximately 1% or less of the eliminated drug. wikipedia.org This demonstrates the biological feasibility of amine functionalization. Greener approaches for N-acylation using benzotriazole chemistry in water have also been developed, offering mild and efficient conditions.

ModificationReagent/MethodPotential Outcome
N-Alkylation9-BBN chelationSelective mono-N-alkylation
N-AlkylationRuthenium-catalyzed reaction with alcoholsAtom-economical N-alkylation
N-AcylationAcid chlorides, anhydrides, estersIntroduction of various acyl groups
N-AcylationBenzotriazole chemistry in waterEnvironmentally friendly acylation

Carbamate Moiety Modifications

The carbamate group, being an ester of carbamic acid, can undergo various transformations. Hydrolysis of the carbamate would yield the corresponding amino alcohol, (R)-2-amino-3-phenylpropan-1-ol, which can then serve as a precursor for the synthesis of new carbamate derivatives.

The synthesis of carbamates can be achieved through several methods, including the reaction of alcohols with isocyanates or the reaction of amines with chloroformates. More contemporary methods involve the use of carbonate reagents, such as p-nitrophenyl chloroformate, to create activated carbonates that readily react with amines. These methodologies allow for the introduction of diverse substituents on the oxygen and nitrogen atoms of the carbamate, enabling a thorough investigation of the structural requirements for biological activity. The carbamate moiety is known for its chemical stability and its ability to modulate intermolecular interactions, making its modification a key strategy in drug design.

Phenylpropyl Chain Modifications

Modifications to the phenylpropyl chain can involve substitutions on the phenyl ring or alterations to the propyl linker. The synthesis of analogs with substituted phenyl rings can be achieved by starting with correspondingly substituted phenylalanine or phenylalaninol precursors. For instance, the synthesis of 2- and 3-substituted-3-phenylpropyl analogs has been reported in the literature, exploring the impact of various substituents on biological activity.

Furthermore, the synthesis of β-substituted phenylalanines via stereoselective reactions of chelated enolates provides a route to a wide range of modified β-phenylalanine derivatives, which can be further transformed. These strategies allow for the exploration of the steric and electronic effects of different substituents on the phenyl ring, providing valuable insights for the optimization of the molecule's properties.

Synthesis of Isomers and Related Analogs

The stereochemistry of this compound is a critical determinant of its biological activity. The desired enantiomer is the (R)-isomer. The (S)-isomer, (S)-2-amino-3-phenylpropyl carbamate, is considered an impurity. The synthesis and characterization of process-related impurities, including the (S)-enantiomer, are crucial for quality control in the manufacturing process.

The synthesis of the racemic mixture, (RS)-2-amino-3-phenylpropyl carbamate, can be achieved, and various analytical techniques are employed to separate and characterize the enantiomers. The preparation of the active isomer often involves stereoselective synthetic routes or the resolution of a racemic mixture.

A variety of analogs of this compound have been synthesized to explore the structure-activity relationship. These include compounds with modifications at the amine, carbamate, and phenylpropyl moieties, as discussed in the derivatization section. The synthesis of these analogs often requires multi-step synthetic sequences starting from readily available precursors like D-phenylalanine.

Solvate Forms and Crystallization Techniques

This compound, particularly in its hydrochloride salt form, can exist in different solid-state forms, including polymorphs and solvates. A crystalline hemihydrate form of (R)-2-amino-3-phenylpropyl carbamate hydrochloride has been identified. This solvate can be prepared by slurrying the hydrochloride salt in a mixture of acetonitrile and water (e.g., 95:5 v/v) at room temperature. It can also be formed from a slurry in p-dioxane and water at sub-ambient temperatures.

The identification and characterization of different solid forms are essential as they can influence the physicochemical properties of the compound, such as solubility, stability, and bioavailability. X-ray powder diffraction (XRPD) is a key analytical technique used to distinguish between different crystalline forms. The identified hemihydrate form can be converted to the anhydrous form through drying under vacuum at elevated temperatures.

Solvent SystemTemperatureResulting Form
Acetonitrile/Water (95:5 v/v)Room TemperatureHemihydrate
p-Dioxane/WaterSub-ambientHemihydrate

Novel Process Development for Scalable Synthesis

The development of efficient and scalable synthetic processes is crucial for the commercial production of this compound. A common synthetic route starts from D-phenylalanine, a readily available chiral building block.

One scalable synthesis approach involves the following key steps:

Reduction of D-phenylalanine: D-phenylalanine is reduced to D-phenylalaninol.

Amine Protection: The amino group of D-phenylalaninol is protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Carbamate Formation: The hydroxyl group is then converted to a carbamate. This can be achieved using various reagents, such as 1,1'-carbonyldiimidazole followed by reaction with ammonia.

Deprotection: The protecting group on the amine is removed to yield the final product.

An alternative and potentially more scalable route starts from D-phenylalanine methyl ester. chemicalbook.com This process involves the reduction of the ester to the corresponding amino alcohol, followed by carbamate formation using reagents like sodium cyanate under acidic conditions.

A significant challenge in the synthesis of the hydrochloride salt is the potential formation of genotoxic impurities, such as 2-chloropropane, during crystallization. To minimize the formation of such impurities, a method involving the crystallization of the free base in the presence of aqueous HCl has been developed. This process has been shown to produce (R)-2-amino-3-phenylpropyl carbamate hydrochloride with significantly reduced levels of 2-chloropropane.

Starting MaterialKey Reagents/StepsAdvantages
D-PhenylalanineReduction, Amine Protection, Carbamoylation, DeprotectionUtilizes a readily available chiral precursor.
D-Phenylalanine Methyl EsterReduction, Carbamate formation with sodium cyanatePotentially more suitable for large-scale production.
(R)-2-amino-3-phenylpropyl carbamate (free base)Crystallization with aqueous HClMinimizes the formation of 2-chloropropane impurity.

Stereochemical Principles and Isomer Specific Investigations

Chiral Center Configuration and Stereoisomerism

2-Amino-3-phenylpropyl carbamate (B1207046) possesses a single chiral center at the second carbon atom (C2) of the propyl chain. A chiral center is a carbon atom attached to four different substituent groups. In this molecule, the C2 carbon is bonded to:

A hydrogen atom (H)

An amino group (-NH2)

A benzyl (B1604629) group (-CH2-C6H5)

A carbamoyloxymethyl group (-CH2-O-C(=O)NH2)

This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. These stereoisomers are designated as (R)-2-amino-3-phenylpropyl carbamate and (S)-2-amino-3-phenylpropyl carbamate based on the Cahn-Ingold-Prelog priority rules. wikidata.org The specific three-dimensional orientation of the groups around the chiral center defines the absolute configuration of each enantiomer. wikidata.orgfda.gov The (R)-enantiomer is also known by the non-proprietary name solriamfetol (B1681049). wikidata.org

Enantiomeric Purity and Stereocontrol in Synthetic Pathways

Achieving high enantiomeric purity is a critical goal in the synthesis of 2-amino-3-phenylpropyl carbamate, particularly for the (R)-enantiomer. google.com Synthetic strategies often employ stereocontrol, where the reaction pathway is designed to selectively produce one enantiomer over the other. A common approach involves starting with an enantiomerically pure precursor. google.com

For instance, the synthesis of (R)-2-amino-3-phenylpropyl carbamate can be achieved by starting with (R)-2-amino-3-phenylpropan-1-ol, also known as (D)-phenylalaninol. google.com To ensure the stereochemical integrity of the chiral center is maintained throughout the synthesis, protecting groups are often utilized. A nitrogen-protecting group, such as a benzyloxycarbonyl group, can be introduced to the amino function. This protected intermediate is then subjected to carbamoylation. The final step involves the removal of the protecting group to yield the desired enantiomerically pure product. google.com This multi-step process is designed to produce the final compound in high yield and purity, minimizing the presence of the unwanted (S)-enantiomer and other impurities. google.comgoogle.com

Diastereomeric Separation and Characterization

When a mixture of enantiomers (a racemic mixture) is produced, separation is required to isolate the desired isomer. A classical method for resolving racemates is through the formation of diastereomeric salts. This involves reacting the racemic base, such as this compound, with an enantiomerically pure chiral acid. The resulting products are diastereomers, which have different physical properties, including solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. nih.gov

While specific resolving agents for this compound are detailed in proprietary literature, the principle relies on the differential interactions within the crystal lattice of the diastereomeric salts. nih.gov These interactions, often involving hydrogen bonding and CH/π interactions, create a more stable, less soluble salt for one diastereomer, allowing it to crystallize preferentially. nih.gov

Furthermore, diastereomers can be formed when this compound is covalently bonded to another chiral molecule. An example is (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate, where two (R)-configured amino acid derivatives are linked. fda.govpharmaffiliates.com Such molecules have distinct physical and spectroscopic properties compared to their other diastereomeric counterparts, such as the (S,S) or (R,S) isomers. bldpharm.com

Influence of Stereochemistry on Molecular Recognition Processes

The specific three-dimensional arrangement of atoms in each enantiomer of this compound is crucial for its interaction with other chiral molecules, a process known as molecular recognition. Biological systems, such as enzymes and receptors, are inherently chiral and will interact differently with each enantiomer.

This principle is also fundamental in analytical chemistry, particularly in chiral chromatography. Chiral selectors, which are themselves enantiomerically pure, are used as stationary phases to separate enantiomers. For example, polysaccharide derivatives like cellulose (B213188) 2,3-bis(3,5-dimethylphenyl carbamate) are used as chiral stationary phases. abo.fi The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers being separated and the chiral stationary phase. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to different retention times, allowing for their separation and quantification. abo.fi

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule is essential for understanding its properties and function. Several powerful techniques are available for this purpose.

Single-Crystal X-ray Diffraction: This is considered the most definitive method for determining the absolute stereochemistry of a crystalline compound. The technique provides a precise three-dimensional map of the atomic positions in the crystal lattice. The absolute configuration of the hydrochloride salt of (R)-2-amino-3-phenylpropyl carbamate has been determined using this method. google.com The analysis confirmed its structure and provided detailed crystallographic data. google.com

Crystallographic Data for (R)-2-amino-3-phenylpropyl carbamate HCl google.com
ParameterValue
Crystal SystemMonoclinic
Space GroupC2
a15.9491(8) Å
b5.8431(6) Å
c12.7663(12) Å
β94.404(5)°
Volume (V)1186.21(18) ų
Z (Molecules per unit cell)4

Nuclear Magnetic Resonance (NMR) Spectroscopy: In cases where suitable crystals for X-ray analysis cannot be obtained, advanced NMR techniques can be used to elucidate the absolute configuration. researchgate.net One- and two-dimensional nuclear Overhauser effect (nOe) experiments can reveal the spatial proximity of different atoms within the molecule. By observing which protons are close to each other, the relative stereochemistry can be determined. When compared to a part of the molecule with a known configuration, this can lead to the assignment of the absolute configuration. researchgate.net

Molecular Pharmacology and Biochemical Mechanisms of Action

Receptor Binding Profiling and Affinity Studies

Neurotransmitter Transporter Interactions (e.g., Dopamine (B1211576), Norepinephrine (B1679862) Transporters)

(R)-2-amino-3-phenylpropyl carbamate (B1207046), also known as solriamfetol (B1681049), demonstrates notable interactions with dopamine and norepinephrine transporters. wikidata.org It is a phenylalanine analog that has shown utility in various neurological conditions. google.com

Studies on the norepinephrine transporter (NET) have highlighted the importance of specific amino acid residues in determining the binding affinity of various ligands. For instance, mutations in transmembrane domains (TMD) 6, 7, and 8 of the human NET (hNET) have been shown to significantly reduce the binding affinity of tricyclic antidepressants without affecting cocaine affinity. drugbank.com Specifically, point mutations F316C in TMD6, V356S in TMD7, and G400L in TMD8 resulted in a notable decrease in the affinity for desipramine. drugbank.com The double mutant S399P/G400L led to a dramatic 80-fold and 1000-fold decrease in affinity for nortriptyline (B1679971) and desipramine, respectively. drugbank.com Conversely, introducing specific mutations into the human dopamine transporter (DAT) at corresponding positions (C318F and S358V) increased its affinity for tricyclic antidepressants. drugbank.com This underscores the critical role of these residues in the selective binding of ligands to monoamine transporters.

The binding of ligands to the NET can be complex and not always mutually exclusive. For example, studies using the phenyltropane radioligand [³H]CFT to label hNET have suggested that CFT and the NET inhibitor nisoxetine (B1678948) can bind to the transporter simultaneously. nih.gov The potency of various NET ligands in inhibiting [³H]CFT binding was found to be highly correlated with their ability to inhibit [³H]norepinephrine uptake. nih.gov

The structural basis for ligand interaction with the human dopamine transporter (hDAT) has been elucidated through cryo-electron microscopy. The structure of hDAT in a complex with the cocaine analog β-CFT revealed a central binding site. nih.gov Key residues involved in binding monoamine transporter inhibitors have been identified through homology modeling of the NET, with aspartic acid D75 playing a crucial role in recognizing the basic amino group present in these inhibitors. mdpi.com Aromatic residues and a basic amino group separated by a specific distance are common structural motifs for high-affinity binding to monoamine transporters. mdpi.com

A series of 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters have been synthesized and evaluated for their binding affinities to DAT, the serotonin (B10506) transporter (5-HTT), and NET. nih.gov Several of these compounds exhibited high affinity for both DAT and 5-HTT, with significantly lower affinity for NET. nih.gov This highlights the potential for developing compounds with specific transporter selectivity profiles.

Binding Affinity of Selected Phenyltropane Analogs
CompoundDAT IC50 (nM)5-HTT Ki (nM)NET Ki (nM)
3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i)2.53.52040

G Protein-Coupled Receptor (GPCR) Modulations (e.g., TAAR1, GPR88)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are crucial for transducing extracellular signals into intracellular responses. nih.gov In fungi, GPCRs are involved in sensing a wide variety of environmental cues, including pheromones and nutrients. nih.gov While the direct interaction of 2-amino-3-phenylpropyl carbamate with TAAR1 and GPR88 is not extensively detailed in the provided search results, the general mechanisms of GPCR modulation provide a framework for understanding its potential actions. GPCRs transmit signals by activating intracellular G proteins, which in turn modulate downstream effectors like adenylyl cyclase, leading to changes in intracellular second messengers such as cyclic AMP (cAMP). nih.gov

Investigation of Other Receptor Class Interactions

Beyond its primary targets, the potential for this compound to interact with other receptor classes exists. For instance, some carbamate insecticides have been shown to target human melatonin (B1676174) receptors, indicating that the carbamate structure can interact with receptors other than cholinesterases and monoamine transporters. wikipedia.org Further research is needed to comprehensively profile the binding of this compound across a wider range of receptor classes to fully understand its pharmacological profile.

Enzyme Inhibition Mechanisms (from related carbamate structures)

Carbamates are a class of organic compounds that can act as enzyme inhibitors. acs.org A prominent example is their inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Most carbamates are considered pseudoirreversible inhibitors of these enzymes. nih.govacs.org This inhibition involves the formation of a covalent bond between the carbamate and the catalytic serine residue of the enzyme, leading to a carbamylated enzyme that is slow to regenerate. nih.gov

However, the mechanism of inhibition can vary depending on the specific carbamate structure. For instance, phenothiazine (B1677639) carbamates exhibit pseudoirreversible inhibition of AChE but produce reversible inhibition of BChE. nih.govacs.org This difference is attributed to a π-π interaction between the phenothiazine moiety and specific amino acid residues (F329 and Y332) in the active site of BChE, preventing the formation of a covalent bond. nih.govacs.org

The carbamate group's chemical stability and its ability to act as a peptide bond surrogate make it a valuable functional group in drug design. acs.org This stability is due to resonance between the amide and carboxyl groups. acs.org Carbamate derivatives are utilized in various therapeutic agents, including those targeting neurodegenerative diseases and epilepsy. nih.gov

Inhibition Mechanisms of Carbamates on Cholinesterases
Carbamate TypeEnzymeInhibition MechanismKey Interaction
Most CarbamatesAChE & BChEPseudoirreversibleCovalent bond with catalytic serine
Phenothiazine CarbamatesAChEPseudoirreversibleCovalent bond with catalytic serine
Phenothiazine CarbamatesBChEReversibleπ-π interaction with F329 and Y332

Modulation of Neurotransmitter Systems and Pathways

The primary mechanism by which this compound modulates neurotransmitter systems is through its interaction with the dopamine and norepinephrine transporters. wikidata.orggoogle.com By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, it effectively increases their concentration in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.

The modulation of these pathways is central to its therapeutic effects. The relationship between the structure of monoamine transporter inhibitors and their activity has been extensively studied, with the presence of aromatic residues and a basic amino group being key features for potent inhibition. mdpi.com The selective modulation of DAT and NET, with less activity at other transporters, is a desirable characteristic for certain therapeutic applications. nih.gov

Cellular Pathway Perturbations (e.g., cAMP Assays)

The modulation of G protein-coupled receptors by ligands often leads to perturbations in cellular signaling pathways, with the cyclic AMP (cAMP) pathway being a common downstream effector. nih.gov In fungal systems, for example, GPCRs that sense glucose can activate G proteins, which in turn stimulate adenylyl cyclase to produce cAMP. nih.gov This leads to the activation of protein kinase A (PKA) and subsequent downstream signaling events. nih.gov While specific cAMP assay data for this compound is not detailed in the provided search results, its interaction with GPCRs would likely lead to changes in intracellular cAMP levels, a key second messenger involved in a multitude of cellular processes.

Molecular Target Identification and Validation Strategies

The molecular targets of this compound, also known as solriamfetol, have been identified and validated through a series of preclinical studies. oup.com These investigations have been crucial in elucidating the compound's mechanism of action as a wakefulness-promoting agent. nih.gov The primary strategies employed include in vitro binding and functional assays to identify potential molecular targets, followed by in vivo studies in animal models to validate these findings and observe the pharmacological effects. oup.comnih.gov

The principal mechanism of action of solriamfetol is the inhibition of dopamine and norepinephrine reuptake. patsnap.com This is achieved through its interaction with the respective transporters. nih.gov

In Vitro Studies: Binding Affinity and Functional Assays

Initial identification of the molecular targets for solriamfetol involved in vitro studies to determine its binding affinity for various neurotransmitter transporters and receptors. nih.govwikipedia.org These studies revealed that solriamfetol selectively binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govwikipedia.org

Key findings from these preclinical binding affinity and reuptake inhibition assays include:

Dopamine Transporter (DAT): Solriamfetol binds to the human dopamine transporter (hDAT) and inhibits the reuptake of dopamine. nih.gov

Norepinephrine Transporter (NET): The compound also binds to the human norepinephrine transporter (hNET) and inhibits norepinephrine reuptake. nih.gov

Serotonin Transporter (SERT): In contrast, solriamfetol has a weak affinity for the serotonin transporter and does not significantly inhibit serotonin reuptake. nih.govwikipedia.org

Further in vitro functional studies have explored the agonist activity of solriamfetol at various receptors. Notably, it has been identified as an agonist at the human Trace Amine-Associated Receptor 1 (hTAAR1). oup.comwikipedia.org The EC50 values for hTAAR1 activation were found to be within the clinically observed therapeutic plasma concentration range of solriamfetol. oup.com This agonist activity at TAAR1 is considered another potential pharmacological target contributing to its wake-promoting effects. oup.com

To confirm the specificity of its action, solriamfetol was tested against a panel of other receptors. It was found to have no significant binding affinity for dopamine, serotonin, adrenergic, GABA, adenosine, histamine, orexin, benzodiazepine, or muscarinic and nicotinic acetylcholine (B1216132) receptors. nih.govwikipedia.orgdrugbank.com

Table 1: In Vitro Binding Affinities and Functional Potencies of Solriamfetol

Molecular Target Parameter Value (μM)
Dopamine Transporter (DAT) Ki 14.2 wikipedia.org
IC50 2.9 wikipedia.org
Norepinephrine Transporter (NET) Ki 3.7 wikipedia.org
IC50 4.4 wikipedia.org
Serotonin Transporter (SERT) Ki 81.5 wikipedia.org
IC50 > 100 wikipedia.org
Human Trace Amine-Associated Receptor 1 (hTAAR1) EC50 10 - 16 oup.comwikipedia.org

Ki: Binding affinity; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Studies: Validation in Animal Models

The wake-promoting effects of solriamfetol, suggested by its in vitro profile, have been validated in in vivo animal models. oup.com Studies in mice have been instrumental in confirming the compound's activity and further elucidating its mechanism of action. oup.comnih.gov

In these preclinical models, solriamfetol has been shown to increase wakefulness and reduce excessive sleepiness. nih.govfda.gov For instance, in a murine model of sleep fragmentation mimicking aspects of obstructive sleep apnea (B1277953), solriamfetol was effective in mitigating excessive daytime sleepiness. nih.gov

Furthermore, in vivo studies have helped to differentiate the effects of solriamfetol from those of traditional stimulants. Unlike amphetamines, solriamfetol did not induce significant locomotor activity in naive mice, suggesting a different behavioral profile. oup.com In studies with dopamine transporter knockout mice, solriamfetol was observed to inhibit the increase in locomotor activity. oup.com

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Structural Modifications and Activity Profiling

The exploration of the SAR of 2-amino-3-phenylpropyl carbamate (B1207046), also known as solriamfetol (B1681049), begins with systematic modifications of its core structure and the subsequent evaluation of the biological activity of the resulting analogs. The primary biological targets of solriamfetol are the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org The potency of its interaction with these transporters is typically quantified by measuring its binding affinity (Ki) and its ability to inhibit the reuptake of dopamine and norepinephrine (IC50).

The fundamental structure of 2-amino-3-phenylpropyl carbamate features a phenyl ring, a propyl chain with a primary amine, and a terminal carbamate group. The stereochemistry of the molecule is crucial, with the (R)-enantiomer being the pharmacologically active form. wikipedia.org

Initial activity profiling of the parent compound reveals the following key data:

TransporterBinding Affinity (Ki) (µM)Inhibition Concentration (IC50) (µM)
Dopamine Transporter (DAT)14.22.9
Norepinephrine Transporter (NET)3.74.4
Serotonin (B10506) Transporter (SERT)81.5>100

This table presents the binding affinity and inhibitory concentration of (R)-2-amino-3-phenylpropyl carbamate for the dopamine, norepinephrine, and serotonin transporters. nih.govwikipedia.org

While comprehensive public data on a wide range of systematically modified analogs of this compound is limited, the principles of medicinal chemistry allow for hypothetical modifications to probe the SAR. These would include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) of the phenyl ring would provide insights into the electronic and steric requirements for optimal interaction with the transporter binding sites.

Alterations to the Propyl Linker: Varying the length of the alkyl chain or introducing conformational constraints could elucidate the ideal distance and orientation between the phenyl ring and the amino group.

Substitution on the Amino Group: N-alkylation or N-acylation of the primary amine would help to understand the importance of the hydrogen bond donor capacity of this group for biological activity.

Replacement of the Carbamate Moiety: Bioisosteric replacement of the carbamate group with other functionalities such as amides, ureas, or sulfonamides would reveal the significance of this group in anchoring the molecule to its target.

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features for its interaction with the dopamine and norepinephrine transporters can be deduced from its structure and known SAR principles of other reuptake inhibitors. nih.gov

The essential pharmacophoric elements are:

Aromatic Ring: The phenyl group is crucial for establishing hydrophobic and potentially pi-pi stacking interactions within the binding pocket of the transporters.

Basic Nitrogen Center: The primary amine group, which is protonated at physiological pH, forms a critical ionic interaction or hydrogen bond with an acidic residue in the transporter protein.

Hydrogen Bond Acceptor/Donor: The carbamate moiety, with its carbonyl oxygen and amide nitrogen, can act as both a hydrogen bond acceptor and donor, contributing to the binding affinity and specificity.

Stereochemistry: The (R)-configuration at the chiral center is a strict requirement, indicating a specific three-dimensional fit within the chiral environment of the transporter binding site.

The spatial relationship between these features is critical. The distance and relative orientation of the phenyl ring and the basic nitrogen are key determinants of binding affinity and selectivity towards DAT and NET over SERT.

Investigation of Substituent Effects on Receptor Binding and Functional Efficacy

Phenyl Ring Substituents:

The nature and position of substituents on the phenyl ring are expected to have a profound impact on activity.

PositionSubstituent TypeExpected Effect on ActivityRationale
ParaElectron-withdrawing (e.g., Cl, F)Potentially increase or decreaseCan alter the electronics of the ring and influence hydrophobic interactions. The effect is often transporter-specific.
ParaElectron-donating (e.g., OCH3)Potentially increase or decreaseCan enhance hydrogen bonding capabilities but may also introduce steric hindrance.
MetaSmall, lipophilic groupsPotentially toleratedThe meta position is often less sensitive to substitution than the para position in related compounds.
OrthoAny substituentLikely decreaseSteric hindrance from ortho substituents often disrupts the optimal binding conformation.

This table outlines the hypothetical effects of different substituents on the phenyl ring on the biological activity of this compound based on general SAR principles for this class of compounds.

N-Substitution:

Modification of the primary amine is generally detrimental to the activity of many phenethylamine-based monoamine reuptake inhibitors. The primary amine is believed to be crucial for forming a salt bridge with a conserved aspartate residue in the binding sites of both DAT and NET. N-methylation or N-acetylation would likely reduce or abolish this critical interaction, leading to a significant loss of potency.

Comparative SAR Studies with Analogous Compounds and Scaffold Diversification

Comparing the SAR of this compound with that of structurally related compounds provides valuable context and insights. Phenylalaninol, the precursor to solriamfetol, and other derivatives lacking the carbamate group can be considered as key comparators.

The presence of the carbamate moiety in solriamfetol is a distinguishing feature compared to many other simple phenethylamine-based reuptake inhibitors. This group likely contributes to the binding affinity through additional hydrogen bonding interactions and may also influence the molecule's physicochemical properties, such as its polarity and membrane permeability.

Scaffold Diversification:

Scaffold diversification, or scaffold hopping, is a medicinal chemistry strategy aimed at discovering new, structurally distinct molecules that retain the desired biological activity. For this compound, this could involve:

Replacement of the Phenyl Ring: Replacing the phenyl group with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) to explore different hydrophobic and electronic interactions.

Constraining the Propyl Chain: Incorporating the propylamino side chain into a ring system, such as a piperidine (B6355638) or pyrrolidine, to create more rigid analogs. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding.

Bioisosteric Replacement of the Carbamate: Exploring various bioisosteres for the carbamate group, such as reversed amides, ureas, or five-membered heterocyclic rings (e.g., oxadiazoles, triazoles), could lead to analogs with improved metabolic stability or altered binding modes.

Computational Approaches in SAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide a deeper understanding of the molecular determinants of activity for this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding character are favorable or unfavorable for activity. Such models could guide the rational design of new analogs with enhanced potency and selectivity.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation of this compound within the binding sites of the dopamine and norepinephrine transporters. By visualizing the docked pose, researchers can identify key amino acid residues involved in the interaction and understand the structural basis for its activity and selectivity. These simulations can rationalize the observed SAR data, such as the importance of the (R)-stereochemistry and the detrimental effect of N-substitution. Furthermore, docking can be used to virtually screen libraries of new potential analogs, prioritizing those with the most promising predicted binding modes for synthesis and biological testing.

Preclinical Biological Evaluation and Pharmacological Characterization in Model Systems

In Vitro Assays for Biological Activity

In vitro studies are crucial for the initial screening and characterization of the biological effects of 2-Amino-3-phenylpropyl carbamate (B1207046) at a cellular and molecular level.

Cell-Based Functional Assays

Cell-based functional assays are employed to observe the effects of 2-Amino-3-phenylpropyl carbamate on cellular processes and pathways. For instance, in the context of glioblastoma stem cells (GSCs), high-throughput screening using cell-based assays can identify small molecules that influence cellular differentiation. nih.gov Such assays often involve engineering cells with reporter genes, like green fluorescent protein (GFP), linked to promoters of interest. The cells are then treated with the compound, and changes in reporter expression are measured, typically via flow cytometry, to assess the compound's functional effect on the targeted cellular pathway. nih.gov

In studies on nonalcoholic fatty liver disease (NAFLD), human liver cancer (HepG2) cells are used to create a model of lipid accumulation by treating them with palmitic acid (PA). nih.gov The effect of compounds like this compound can then be evaluated by measuring changes in lipid accumulation within these cells. nih.gov Similarly, to assess potential immunomodulatory activities, macrophage cell lines such as RAW264.7 can be utilized. colab.ws These cells can be stimulated to produce inflammatory markers like nitric oxide (NO), and the ability of a test compound to modulate this production provides insight into its anti-inflammatory potential. colab.ws

Another application of cell-based assays is in evaluating the protective effects of a compound against cellular damage. For example, the HL-7702 normal human liver cell line can be subjected to oxidative stress by hydrogen peroxide, and the capacity of a compound to enhance cell viability under these conditions can be quantified. colab.ws

Assay Type Cell Line Model System Measured Outcome Reference
Cellular DifferentiationGlioblastoma Stem Cells (GSCs)GFP-reporter systemChanges in GFP expression nih.gov
Lipid AccumulationHepG2Palmitic acid-induced lipid accumulationAlteration in cellular lipid content nih.gov
ImmunomodulationRAW264.7Macrophage activationModulation of nitric oxide (NO) production colab.ws
CytoprotectionHL-7702Hydrogen peroxide-induced oxidative stressEnhancement of cell viability colab.ws

Enzyme Activity Assays

Enzyme activity assays are fundamental in determining if this compound directly interacts with and modulates the function of specific enzymes. These assays are often used to validate targets identified through computational methods like network pharmacology. researchgate.netresearchgate.net For example, in the study of potential therapeutic agents for type 2 diabetes, enzyme assays are conducted to measure the inhibitory effects of compounds on key enzymes involved in glucose metabolism, such as α-glucosidase. mdpi.com Similarly, in the context of pest control research, the activity of enzymes crucial for insect survival, like glucose-6-phosphate 1-dehydrogenase and thymidylate synthase, can be measured in the presence of the test compound to determine its inhibitory potential. researchgate.net

In Vivo Pharmacological Studies in Animal Models

In vivo studies in animal models are essential for understanding the systemic effects of this compound. These studies help to bridge the gap between in vitro findings and potential human responses. researchgate.net For instance, to investigate treatments for diabetic nephropathy, a spontaneous animal model like the KK-Ay mouse is utilized. amegroups.org In such studies, the compound is administered over a period, and various physiological and pathological parameters are monitored, including 24-hour urine protein, serum creatinine, and blood urea (B33335) nitrogen, to assess renal function. amegroups.orgnih.gov Histopathological examination of the kidney tissue is also performed to observe changes at a microscopic level. amegroups.org

In the context of nonalcoholic fatty liver disease (NAFLD), high-fat diet-fed mice are a common model. nih.gov The effects of the compound on metabolic parameters, such as body weight, liver weight, and the expression of genes involved in lipid metabolism (e.g., Srebp-1, Pparγ), are evaluated. nih.gov

Biotransformation and Metabolic Pathways in Preclinical Species

Understanding the biotransformation and metabolic pathways of this compound is critical for characterizing its disposition in the body. Studies in preclinical species, such as dogs and rats, have been instrumental in identifying its metabolites. Following oral administration of phenprobamate (B1216133) to dogs, a significant metabolite, 3-hydroxy-phenprobamate, was isolated from the urine. nih.gov This metabolite's structure was confirmed through spectral analysis and chemical synthesis. nih.gov The formation of this metabolite indicates that hydroxylation is a key metabolic pathway for phenprobamate. nih.gov Further analysis has shown that this and other neutral metabolites can be found in urine both in their free form and as glucuronide conjugates, suggesting that glucuronidation is another important phase II metabolic route. nih.gov

Metabolism studies often utilize in vitro systems, such as human liver microsomes (HLMs), to predict in vivo metabolic pathways. nih.gov These systems can reveal various biotransformation reactions, including hydroxylation, acetylation, and glucuronidation. nih.gov

Pharmacokinetic Investigations in Preclinical Animal Models

Pharmacokinetic (PK) studies in preclinical animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. umich.eduscience.gov These studies are fundamental for translating findings from animal models to humans. taylorfrancis.comresearchgate.net While specific PK parameters for phenprobamate in animals are not detailed in the provided search results, the general methodology involves administering the compound to animals (e.g., rodents, dogs) and collecting blood samples at various time points to measure plasma concentrations. umich.edunih.gov This data allows for the calculation of key PK parameters, which are often scaled allometrically to predict human pharmacokinetics. researchgate.net

The table below outlines typical pharmacokinetic parameters evaluated in preclinical studies.

Pharmacokinetic Parameter Description
CmaxMaximum (or peak) serum concentration that a drug achieves.
TmaxTime at which the Cmax is observed.
AUC (Area Under the Curve)The integral of the concentration-time curve, reflecting the total drug exposure over time.
t1/2 (Half-life)The time required for the concentration of the drug in the body to be reduced by one-half.
CL (Clearance)The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Blood-Brain Barrier Permeability Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain's microenvironment. nih.govnih.gov Drug permeability across the BBB can occur through several mechanisms, including passive diffusion for small, lipid-soluble molecules, and various transport systems. nih.gov While direct experimental data on the BBB permeability of this compound was not found in the search results, computational models that predict BBB permeability based on a drug's clinical phenotypes (side effects and indications) have been developed. nih.gov Such models can provide an initial assessment of a compound's potential to enter the CNS. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Amino-3-phenylpropyl carbamate (B1207046). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum of 2-Amino-3-phenylpropyl carbamate would exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons of the propyl chain (CH, CH₂) would resonate in the aliphatic region, with their specific chemical shifts and splitting patterns dictated by neighboring protons. The protons of the primary amine (-NH₂) and the carbamate (-NH₂) would appear as broad signals, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in its structure. The chemical shifts of these signals are indicative of their electronic environment. udel.eduoregonstate.edu The carbonyl carbon of the carbamate group would appear at the most downfield position (typically δ 155-160 ppm). The carbons of the phenyl ring would resonate in the δ 120-140 ppm range. The carbons of the propyl chain, being attached to nitrogen and oxygen, would have characteristic shifts in the aliphatic region. udel.eduoregonstate.edumdpi.com

Predicted NMR Data for this compound

Atom Type Nucleus Predicted Chemical Shift (δ) Range (ppm) Notes
Phenyl ¹H 7.2 - 7.4 Multiplet, characteristic of a monosubstituted benzene (B151609) ring.
Propyl Chain (CH, CH₂) ¹H 2.8 - 4.2 Complex multiplets due to diastereotopic protons and coupling.
Amine (NH₂) ¹H Variable (e.g., 1.5 - 3.0) Broad signal, position and intensity can vary.
Carbamate (NH₂) ¹H Variable (e.g., 4.5 - 5.5) Broad signal, may exchange with solvent protons.
Carbonyl (C=O) ¹³C 155 - 160 Characteristic for a carbamate carbonyl. oregonstate.edu
Phenyl ¹³C 120 - 140 Multiple signals for the aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns under ionization.

Given the molecular formula C₁₀H₁₄N₂O₂, the exact monoisotopic mass of the neutral molecule is 194.1055 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, which is a key step in its identification.

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will ionize and subsequently fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this compound would include:

Loss of the carbamoyl (B1232498) group (-CONH₂): Resulting in a significant fragment ion.

Decarboxylation: The loss of carbon dioxide (CO₂), a characteristic fragmentation for carbamates.

Benzylic cleavage: Cleavage of the bond between the phenyl group and the propyl chain, leading to a prominent benzyl (B1604629) or tropylium (B1234903) ion at m/z 91.

Cleavage of the propyl chain: Fragmentation at various points along the C-C backbone.

Expected Mass Spectrometry Fragments for this compound

Fragment Proposed Structure m/z (Mass-to-Charge Ratio)
Molecular Ion [C₁₀H₁₄N₂O₂]⁺ 194
Loss of NH₂ [C₁₀H₁₂NO₂]⁺ 178
Loss of CONH₂ [C₉H₁₂N]⁺ 134
Benzyl Cation [C₇H₇]⁺ 91

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display several key absorption bands confirming its structure. nih.gov

N-H Stretching: The primary amine (-NH₂) and carbamate (-NH₂) groups will show absorptions in the 3300-3500 cm⁻¹ region. A primary amine typically shows two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl group in the carbamate moiety.

C-O Stretching: The C-O single bond of the carbamate ester will have a strong absorption in the 1250-1350 cm⁻¹ region.

Aromatic Overtones: Weak bands in the 1600-2000 cm⁻¹ region can be indicative of the phenyl group's substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring of the phenyl group is expected to produce a strong and characteristic Raman signal (around 1000 cm⁻¹ for the ring breathing mode), which is often weak in the IR spectrum.

Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine/Carbamate N-H Stretch 3300 - 3500 Medium-Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 2960 Medium
Carbamate Carbonyl C=O Stretch 1680 - 1720 Strong
Aromatic C=C C=C Stretch 1450 - 1600 Medium

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

HPLC is the primary method for determining the purity of this compound and quantifying any impurities. nih.gov A common approach involves reversed-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase.

The method can be optimized to separate the target compound from process-related impurities, such as the precursor (R)-2-amino-3-phenylpropan-1-ol and over-reaction products like (R)-(2-amino-3-phenylpropyl)-N-carbamoylcarbamate. google.com Detection is typically achieved using an ultraviolet (UV) detector, which is sensitive to the phenyl group's UV absorbance.

Thin-Layer Chromatography (TLC) is a simpler, faster chromatographic method often used for qualitative purposes, such as monitoring the progress of a reaction or for a quick purity check. A sample is spotted onto a plate coated with an adsorbent (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to travel up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For this compound, spots can be visualized under UV light due to the aromatic ring or by staining with an amine-specific agent like ninhydrin.

Summary of Chromatographic Methods

Technique Stationary Phase Typical Mobile Phase Purpose
HPLC C18 silica gel Acetonitrile/Water with modifiers (e.g., formic acid) Purity assessment, quantification of impurities. nih.govgoogle.com

Elemental Analysis

Elemental analysis is a destructive method used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a pure sample of this compound. The experimental results are compared against the theoretical values calculated from its molecular formula, C₁₀H₁₄N₂O₂. A close match between the experimental and theoretical values serves as strong evidence of the compound's purity and elemental composition. Additionally, for solid forms, Karl Fischer titration can be employed to precisely determine the water content. google.com

**Theoretical Elemental Composition of this compound (C₁₀H₁₄N₂O₂) **

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 10 120.11 61.83%
Hydrogen H 1.008 14 14.112 7.27%
Nitrogen N 14.007 2 28.014 14.43%
Oxygen O 15.999 2 31.998 16.48%

| Total | | | | 194.234 | 100.00% |

Karl Fischer Analysis for Water Content Determination

The determination of water content is a critical parameter in the quality control of pharmaceutical substances, as moisture can affect stability, degradation pathways, and crystalline structure. Karl Fischer (KF) titration is the benchmark method for quantifying water content due to its high accuracy, precision, and specificity for water. wikipedia.orgmetrohm.comscharlab.com The technique is based on the Bunsen reaction, where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a suitable base in an alcohol solvent. wikipedia.orgmt.com

The primary chemical reaction is: H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I mt.com

For a compound such as this compound, which contains a primary amine group, specific considerations must be taken during method development to ensure accurate results.

Methodological Considerations for this compound

The presence of the amino group in the this compound molecule introduces a degree of basicity. Strongly alkaline conditions (pH > 8) can interfere with the KF reaction by causing a side reaction involving the disproportionation of iodine, leading to unstable endpoints and overestimated water content. sigmaaldrich.commerckmillipore.com To counteract this, the working medium is typically buffered with a weak acid, such as salicylic (B10762653) or benzoic acid, to maintain an optimal pH range. sigmaaldrich.commerckmillipore.com

Two primary modes of Karl Fischer titration are applicable: volumetric and coulometric.

Volumetric Titration: This method is preferred for samples with a higher water content (typically >0.1% or 1000 ppm). scharlab.commt.com A standardized KF titrant containing iodine is added to the sample dissolved in a suitable solvent (e.g., methanol). The volume of titrant consumed is used to calculate the water content. mt.com Given that this compound is a solid, it would be introduced directly into the titration vessel. metrohm.com

Coulometric Titration: This technique is ideal for determining trace amounts of water (typically from 10 ppm to 1000 ppm). scharlab.com In this setup, iodine is generated electrochemically from an iodide-containing reagent. The amount of charge required to generate the iodine needed to react with all the water in the sample is measured, which allows for a highly accurate, absolute determination of the water content without the need for titrant standardization. wikipedia.orgmetrohmsiam.com

Research Findings and Procedural Outline

While specific research studies on the Karl Fischer analysis of this compound are not prevalent in public literature, a standard procedure can be established based on the analysis of similar amine-containing compounds. sigmaaldrich.commerckmillipore.comsigmaaldrich.com

The general procedure involves:

Instrument Preparation: The KF titrator (either volumetric or coulometric) is prepared, and the titration vessel is conditioned to a dry, endpoint-stable state. sigmaaldrich.com

Solvent Selection and Buffering: A suitable solvent, typically anhydrous methanol (B129727) or a specialized KF solvent, is added to the vessel. For this compound, a buffering agent like salicylic acid would be added to the solvent to neutralize the amine's basicity. sigmaaldrich.commerckmillipore.com

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel. sigmaaldrich.com For solid samples, this is often done using a weighing boat. merckmillipore.com

Titration: The titration is initiated and proceeds automatically until the endpoint is reached, which is detected potentiometrically by a double platinum pin sensor. wikipedia.orgmt.com A "fast end point" titration is often recommended for amines to minimize potential side reactions. sigmaaldrich.commerckmillipore.com

Calculation: The instrument's software calculates the water content based on the titrant consumed or the charge generated.

Illustrative Data Tables

The following tables provide examples of typical parameters and potential results for the Karl Fischer analysis of a solid organic amine compound like this compound.

Table 1: Typical Parameters for Volumetric Karl Fischer Titration

ParameterSettingRationale
Titrant One-component, 5 mg/mL H₂OSuitable for expected water content in the 0.1% to 5% range. mt.com
Solvent Anhydrous Methanol with BufferMethanol is a common KF solvent; a buffer is added to prevent pH shift from the amine. merckmillipore.com
Sample Size 0.5 - 1.0 gSelected to ensure titrant consumption is within an optimal range (e.g., 10-90% of burette volume). metrohm.com
Endpoint Detection Bipotentiometric (e.g., 250 mV)Standard endpoint detection method for KF titration. metrohm.com
Stop Criterion Stable Drift (e.g., < 20 µL/min)Ensures the titration only stops when all water has been consumed and the system is stable. metrohm.com

Table 2: Hypothetical Research Findings for Water Content

Sample IDSample Weight (g)Titrant Consumed (mL)Calculated Water Content (%)
APC-0010.75211.210.80
APC-0020.74881.200.80
APC-0030.75531.220.81
Mean 0.80
Std. Deviation 0.0058
RSD (%) 0.72

This table is for illustrative purposes only and represents typical data from a KF analysis.

For lower water content, a coulometric approach would be employed, often in conjunction with a KF oven to release water from the sample into the titration cell via a carrier gas, which is particularly useful for substances that are sparingly soluble or may interfere with the reagents. sigmaaldrich.comsigmaaldrich.com

Computational Chemistry and Molecular Modeling Applications in Chemical Biology Research

Quantum Mechanical Calculations and Electronic Structure Analysis

While specific quantum mechanical (QM) studies focused solely on 2-Amino-3-phenylpropyl carbamate (B1207046) are not extensively detailed in publicly available literature, the principles of QM are fundamental to understanding its chemical reactivity and interaction with its biological targets. QM calculations, such as those based on density functional theory (DFT), can be employed to determine the molecule's electronic properties, including its electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). patsnap.com

This analysis is crucial for predicting how 2-Amino-3-phenylpropyl carbamate will orient itself within the binding pockets of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The distribution of charge and the shape of the molecule's electron clouds dictate the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for stable binding. For instance, understanding the electronic structure of the carbamate and amino groups is essential for predicting their roles as hydrogen bond donors or acceptors in protein-ligand interactions.

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations offer a powerful method to observe the dynamic behavior of this compound when bound to its target proteins, DAT and NET, over time. While specific MD simulation studies for this compound are not widely published, this technique is a standard in silico tool for exploring the stability of protein-ligand complexes. nih.gov

In a typical MD simulation, a model of the protein-ligand complex, often derived from a docking study, is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate the movements of the atoms over a specific period, often nanoseconds to microseconds.

These simulations can reveal:

The stability of the ligand's binding pose.

The key amino acid residues that form persistent interactions with the ligand.

The conformational changes in the protein that may be induced by ligand binding.

The role of water molecules in mediating protein-ligand interactions.

For this compound, MD simulations would be invaluable in confirming the stability of its interactions within the binding sites of DAT and NET, providing a more realistic and dynamic picture than static docking poses.

Ligand Docking and Binding Energy Predictions

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. This method is central to understanding the mechanism of action of this compound as a dopamine and norepinephrine reuptake inhibitor. nih.govsunosihcp.com

Docking algorithms explore various possible binding poses of the ligand within the protein's binding site and score them based on a set of criteria that estimate the binding affinity. The results of such studies for this compound are consistent with its known pharmacological activity. Preclinical studies have shown that it binds to the dopamine and norepinephrine transporters. sunosihcp.com

The binding affinities are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For this compound, these values have been experimentally determined and are supported by computational predictions.

TargetBinding Affinity (Ki)Inhibitory Potency (IC50)
Dopamine Transporter (DAT)14.2 μM nih.gov2.9 μM nih.gov
Norepinephrine Transporter (NET)3.7 μM nih.gov4.4 μM nih.gov
Serotonin (B10506) Transporter (SERT)81.5 μM sunosi.com> 100 μM sunosi.com

These data indicate a higher affinity and potency for the norepinephrine and dopamine transporters compared to the serotonin transporter, which aligns with its classification as a dopamine-norepinephrine reuptake inhibitor (DNRI). sunosihcp.com The compound has shown no significant binding affinity for a wide range of other receptors, including those for dopamine, serotonin, GABA, adenosine, histamine, and acetylcholine (B1216132). nih.govdrugbank.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for a DAT or NET inhibitor would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers. mdpi.comresearchgate.net

While a specific pharmacophore model derived directly from this compound is not publicly detailed, its known structure contributes to the broader understanding of the pharmacophoric requirements for DAT and NET inhibition. The phenyl group likely provides a key hydrophobic interaction, while the amine and carbamate moieties can act as hydrogen bond donors and/or acceptors.

Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Had this compound not already been discovered, a pharmacophore model based on known DAT/NET inhibitors could have been used to screen virtual compound libraries to identify it or structurally similar molecules as potential candidates. This approach is a cornerstone of modern hit-to-lead drug discovery campaigns.

Design and Evaluation of Prodrugs and Chemical Analogs for Enhanced Biological Performance

Rational Design and Synthesis of Carbamate (B1207046) Prodrugs

The design of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body, is a well-established strategy to overcome pharmacokinetic and pharmacodynamic hurdles. The carbamate moiety is a versatile functional group in medicinal chemistry, often employed as a stable and effective linker in prodrug design. acs.orgnih.gov Its utility stems from its ability to mimic the peptide bond, enhance metabolic stability, and improve membrane permeability. acs.org

The rational design of carbamate prodrugs of phenylalanine analogs, such as 2-amino-3-phenylpropyl carbamate, is often predicated on leveraging specific physiological conditions or transport mechanisms. For instance, the conjugation of a drug to an amino acid like L-phenylalanine can facilitate its recognition and uptake by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in certain tissues. nih.gov This targeted delivery can enhance the drug's concentration at the site of action while minimizing systemic exposure and potential side effects.

A key consideration in the design of carbamate prodrugs is the rate of their in vivo hydrolysis to release the active parent drug. nih.gov The electronic and steric properties of the substituents on the carbamate's oxygen and nitrogen atoms can be modulated to control the rate of this cleavage, ensuring that the active compound is released at a therapeutically effective rate. acs.org The synthesis of carbamate prodrugs often involves the reaction of an alcohol, in this case, the hydroxyl group of a precursor like (R)-2-amino-3-phenylpropan-1-ol, with a carbamoylating agent. A common laboratory and industrial-scale method involves the use of sodium cyanate (B1221674) under acidic conditions to form the carbamate moiety. chemicalbook.com An alternative approach involves reacting the amino alcohol with a chloroformate, such as benzyl (B1604629) chloroformate, to first protect the amino group, followed by carbamoylation with an agent like phosgene (B1210022) and subsequent deprotection. nih.gov

Synthesis and Characterization of Novel Chemical Analogs

The synthesis and characterization of chemical analogs of this compound, also known as solriamfetol (B1681049), are crucial for understanding its structure-activity relationship and for identifying potential impurities that may arise during its manufacturing process. Several process-related impurities of solriamfetol have been identified, synthesized, and characterized to ensure the quality and safety of the final drug product. nih.gov

One common synthetic route to (R)-2-amino-3-phenylpropyl carbamate starts from D-phenylalanine methyl ester. chemicalbook.com This involves the reduction of the ester to the corresponding amino alcohol, (R)-2-amino-3-phenylpropan-1-ol, followed by carbamate formation. chemicalbook.com During this process, several related substances can be formed as impurities. A study on solriamfetol impurities detailed the synthesis and characterization of eight such process-related compounds, providing insights into their plausible formation mechanisms. nih.gov

A visual representation of a rational approach to designing analogs involves the fragmentation of the parent molecule into synthons (synthetic building blocks). These synthons can then be modified or replaced with other commercially available building blocks to generate a library of structurally related analogs. researchgate.net This synthon-based approach allows for a systematic exploration of the chemical space around the core structure of this compound to identify derivatives with potentially improved properties. researchgate.net

The characterization of these analogs involves a suite of analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are instrumental in separating and quantifying the parent compound and its analogs. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for elucidating their chemical structures. nih.gov

Below is a table summarizing some of the synthesized and characterized process-related impurities of solriamfetol:

Impurity NameChemical StructurePlausible Formation Mechanism
(S)-2-amino-3-phenylpropyl carbamateEnantiomer of the active substanceUse of L-phenylalaninol instead of D-phenylalaninol as starting material.
(R)-2-amino-3-phenylpropan-1-olResidual starting material or degradation product.
(S)-2-amino-3-phenylpropan-1-olImpurity in the starting material.
N-Carbonyl-(R)-2-amino-3-phenylpropyl carbamateReaction of the primary amine with a carbonyl source.
Bis-((R)-2-amino-3-phenylpropyl) carbonateDimerization reaction involving the hydroxyl group.
(R)-3-phenyl-2-(ureido)propyl carbamateFormation of a urea (B33335) linkage.
(R)-2-amino-3-phenylpropyl allophanateReaction with isocyanic acid, a potential intermediate.
(R)-1-benzyl-2-hydroxyethylcarbamateSide reaction involving the starting material.

This table is a representation of potential impurities and their likely origins as described in the cited literature. nih.gov

Peptidomimetic and Amino Acid Analog Development

Peptidomimetics are compounds that are designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. mdpi.com Given that this compound is a phenylalanine analog, the development of its peptidomimetic and amino acid analogs is a logical step in the exploration of its therapeutic potential.

The carbamate group itself can be considered a peptide bond surrogate, which contributes to the metabolic stability of the molecule compared to a true dipeptide. acs.org This intrinsic property makes this compound a foundational structure for further peptidomimetic design.

One approach to developing peptidomimetic analogs is to create dipeptide-like structures where this compound is coupled with another amino acid. An example of such an analog is (2R)-2-{[(2R)-2-amino-3-phenylpropanoyl]amino}-3-phenylpropyl carbamate. simsonpharma.com This compound, along with its (S,S) stereoisomer, (S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate, represents a class of peptidomimetics where the core structure is extended with another phenylalanine residue through an amide bond. bldpharm.com The synthesis of such compounds would typically involve standard peptide coupling reactions.

The characterization and evaluation of these peptidomimetic analogs would involve assessing their affinity for relevant biological targets and their pharmacokinetic profiles. The stereochemistry of the constituent amino acid residues is expected to play a critical role in their biological activity.

Below is a table of known peptidomimetic and amino acid analogs related to this compound:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Stereochemistry
(2R)-2-{[(2R)-2-amino-3-phenylpropanoyl]amino}-3-phenylpropyl carbamateC19H23N3O3341.41(R,R)
(S)-2-((S)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamateC19H23N3O3341.41(S,S)

Emerging Research Avenues and Future Perspectives for 2 Amino 3 Phenylpropyl Carbamate Research

Unexplored Biological Targets and Pathways

The primary mechanism of action for 2-Amino-3-phenylpropyl carbamate (B1207046) is understood to be the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake in the brain. patsnap.comnih.gov However, recent findings have opened up new avenues for investigation into its biological interactions.

Preclinical studies have clarified that 2-Amino-3-phenylpropyl carbamate has a selective binding profile. sunosihcp.com It does not show significant affinity for a wide array of other receptors, including serotonin (B10506), dopamine, adrenergic, GABA, adenosine, histamine, orexin, and acetylcholine (B1216132) receptors. nih.govwikipedia.org This selectivity is a key feature, but it also prompts further questions about potential secondary or indirect effects on other neurotransmitter systems that are not mediated by direct binding.

Recent translational studies have also begun to explore the effects of this compound on cognitive function in individuals with excessive daytime sleepiness (EDS) associated with obstructive sleep apnea (B1277953) (OSA). nih.govneurologylive.comnih.gov These studies suggest that the compound may improve cognitive performance, which could be an effect mediated through its known targets but warrants further investigation to understand the specific neural circuits and pathways involved. neurologylive.com

Table 1: Pharmacodynamic Profile of this compound

TargetActivityBinding Affinity (Ki)Inhibitory Concentration (IC50)
Dopamine Transporter (DAT)Reuptake Inhibition nih.gov14.2 μM wikipedia.org2.9 μM wikipedia.org
Norepinephrine Transporter (NET)Reuptake Inhibition nih.gov3.7 μM wikipedia.org4.4 μM wikipedia.org
Serotonin Transporter (SERT)Weak Affinity wikipedia.org81.5 μM wikipedia.org>100 μM wikipedia.org
TAAR1Agonist wikipedia.org10–16 μM (EC50) wikipedia.orgNot Applicable

Development of Novel Synthetic Methodologies with Green Chemistry Principles

The synthesis of this compound is an area of ongoing research, with a focus on improving efficiency, purity, and environmental sustainability. Traditional synthesis routes are being re-evaluated, and novel methodologies are being developed in line with the principles of green chemistry.

One disclosed synthesis route begins with D-phenylalanine methyl ester. chemicalbook.com This process involves the dissociation of the HCl salt, reduction of the ester to form an amino alcohol, and subsequent carbamate formation using sodium cyanate (B1221674) under acidic conditions. chemicalbook.com While effective, this route can be improved upon from a green chemistry perspective.

Recent patent literature describes improved processes for preparing (R)-2-amino-3-phenylpropyl carbamate in high yield and purity. google.com One such process involves the carbamoylation of a nitrogen-protected (R)-2-amino-3-phenylpropan-1-ol under specific conditions that minimize the formation of major impurities, thereby reducing the need for extensive purification steps. google.com This aligns with the green chemistry principle of waste reduction.

Another patented process focuses on obtaining the key intermediates, D-phenylalanine and D-phenylalaninol, with high chemical and optical purity. justia.com This method involves the use of (R)-mandelic acid to form a diastereoisomeric complex with D-phenylalanine, allowing for its efficient isolation and subsequent reduction. justia.com High-purity starting materials are crucial for a clean final product, minimizing downstream waste.

Future research in this area will likely focus on the following green chemistry principles:

Use of Greener Solvents: Replacing solvents like dichloromethane (B109758) with more environmentally benign alternatives. chemicalbook.com

Catalytic Efficiency: Investigating more efficient and recyclable catalysts, potentially including biocatalysts or enzymes, to improve reaction rates and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Table 2: Example Synthesis Step for this compound

Starting MaterialReagentsIntermediate/ProductReference
D-phenylalanine methyl ester1. Dissociation of HCl salt2. Reduction of esterAmino alcohol intermediate chemicalbook.com
Amino alcohol intermediateSodium cyanate (acidic conditions)This compound chemicalbook.com

Advanced Computational Modeling Applications for Drug Discovery

Computational modeling is becoming an indispensable tool in modern drug discovery and development, offering the potential to accelerate research and reduce costs for compounds like this compound.

In silico screening represents a powerful approach to identify new biological targets. nih.gov By creating a computational model of this compound, researchers can screen it against vast libraries of protein structures to predict potential binding interactions that have not yet been explored experimentally. This could be particularly useful for identifying novel off-target effects or for repurposing the drug for new indications. nih.gov For example, computational methods could be employed to further investigate its interaction with TAAR1 and to design new, more potent agonists based on its structure.

Molecular dynamics simulations can provide detailed insights into the conformational changes that occur when this compound binds to the dopamine and norepinephrine transporters. Understanding these dynamics at an atomic level can aid in the design of next-generation inhibitors with improved affinity and selectivity.

Furthermore, computational approaches can be applied to the synthesis process itself. For instance, Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the energetic feasibility of different synthetic pathways, helping to identify the most efficient routes before they are tested in the lab.

The field of cheminformatics can also play a role by analyzing large datasets to identify structure-activity relationships (SAR). This can help in designing new analogs of this compound with modified properties, such as improved bioavailability or a longer half-life.

Interdisciplinary Research Collaborations and Translational Studies

The journey of a compound from the laboratory to clinical use is inherently interdisciplinary, and the future development of this compound will depend on robust collaborations between various scientific fields.

Recent clinical trials, such as the SHARP study, exemplify this collaborative approach. nih.gov These studies, which investigate the effects of this compound on cognitive function, require the expertise of medicinal chemists, pharmacologists, neurologists, and cognitive scientists to design and execute the trials and to interpret the results. nih.govnih.govaxsome.com The findings from these studies, which show improvements in both objective and subjective measures of cognitive function, are a direct result of successful translational research. nih.gov

Real-world evidence studies, like the SURWEY and START studies, also highlight the importance of interdisciplinary collaboration. nih.govnih.gov These studies, which analyze data from clinical practice, involve physicians, data scientists, and statisticians to understand how the drug is used in a broader patient population and to identify factors that may influence its effectiveness. nih.govnih.gov

Future interdisciplinary research could focus on:

Pharmacogenomics: Collaborations between geneticists and pharmacologists could identify genetic markers that predict a patient's response to this compound, paving the way for personalized medicine approaches.

New Indications: Joint efforts between preclinical researchers and clinical trial specialists will be essential to explore the potential of this compound for other conditions, such as fatigue in other neurological disorders or as a cognitive enhancer. researchgate.net

Formulation Science: Partnerships with materials scientists and pharmaceutical technologists could lead to the development of novel drug delivery systems that optimize the pharmacokinetic profile of the compound.

By fostering these interdisciplinary collaborations, the full therapeutic potential of this compound can be explored, leading to new treatments and improved patient outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-amino-3-phenylpropyl carbamate with high enantiomeric purity?

  • Methodology : The compound’s carbamate ester structure suggests synthesis via reaction of 2-amino-3-phenylpropanol with a carbamoyl chloride or carbonate under Schotten-Baumann conditions. Enantiomeric purity can be achieved using chiral catalysts or resolution techniques like chiral HPLC, as implied by patents focusing on the (R)-enantiomer . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize racemization.

Q. Which analytical techniques are validated for quantifying this compound in biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) are standard. Method validation should include calibration curves (linear range: 1–100 ng/mL), recovery rates (>85%), and limits of detection (LOD: ~0.5 ng/mL). Stability studies under varying pH and temperature conditions are essential for pharmacokinetic assays .

Q. What regulatory protocols apply to handling this compound in preclinical studies?

  • Guidance : As a Schedule IV controlled substance (DEA CSCN 1650), researchers must adhere to DEA registration, secure storage (e.g., locked cabinets with access logs), and disposal via certified waste management services. Documentation of usage quantities and purposes is legally mandated .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with neurotransmitter transporters, and what experimental approaches resolve this?

  • Methodology : The (R)-enantiomer (Solriamfetol) exhibits higher selectivity for dopamine/norepinephrine transporters compared to the (S)-form, as shown in radioligand binding assays (IC₅₀: 14 nM for DAT vs. 52 nM for NET). Chiral separation via amylose-based columns or asymmetric synthesis using L-proline derivatives can isolate enantiomers. In vivo microdialysis in rodent models quantifies extracellular dopamine levels post-administration .

Q. What in vitro and in vivo models are optimal for assessing cardiovascular risk biomarkers linked to this compound?

  • Experimental Design : Patent data highlights the use of ApoE⁻/⁻ mice fed a high-fat diet to evaluate biomarkers like LDL-C and CRP. In vitro, human hepatocyte cultures assess hepatic lipid metabolism via qPCR (e.g., PPAR-α expression). Standardizing diet, age, and dosing schedules minimizes inter-study variability .

Q. How can contradictory findings about the compound’s abuse potential versus therapeutic efficacy be resolved?

  • Data Analysis : Comparative studies in self-administration (rodent) vs. cognitive performance (primate) models are critical. Abuse liability is dose-dependent, with thresholds >5 mg/kg showing reinforcing effects in operant conditioning assays. Meta-analyses should control for species-specific metabolic pathways and receptor density variations .

Methodological Considerations Table

Research FocusKey ParametersRecommended TechniquesReferences
Synthesis Enantiomeric excess (>98%)Chiral HPLC, asymmetric catalysis
Pharmacology DAT/NET inhibitionRadioligand binding assays, microdialysis
Toxicology Cardiovascular biomarkersApoE⁻/⁻ mouse model, hepatic qPCR
Regulatory DEA complianceSecure storage logs, waste certification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.